N-trans-Feruloyloctopamine
Overview
Description
N-trans-Feruloyloctopamine is a natural compound with the molecular formula C18H19NO5 . It is an extract of garlic skin and possesses high antioxidant activity . It selectively induces cell apoptosis in leukemia tumors .
Molecular Structure Analysis
The molecular structure of N-trans-Feruloyloctopamine has been depicted in previous studies . The compound has a molecular weight of 329.347 Da and a monoisotopic mass of 329.126312 Da .
Physical And Chemical Properties Analysis
N-trans-Feruloyloctopamine has a density of 1.3±0.1 g/cm3 . Its boiling point is 652.5±55.0 °C at 760 mmHg . The compound has a molar refractivity of 91.5±0.3 cm3 and a polar surface area of 99 Å2 .
Scientific Research Applications
- N-feruloyloctopamine has demonstrated antioxidant properties. It can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage .
- Assays based on DPPH and ABTS radicals are commonly used to determine antioxidant capacity. N-feruloyloctopamine showed effective radical scavenging activity .
Antioxidant Activity
Mechanism of Action
Target of Action
N-Feruloyloctopamine primarily targets Akt and p38 MAPK . These are key proteins involved in cell signaling pathways that regulate cellular processes such as cell growth, cell cycle progression, and cell survival .
Mode of Action
N-Feruloyloctopamine interacts with its targets by significantly decreasing the phosphorylation levels of Akt and p38 MAPK . Phosphorylation is a crucial process in cell signaling, and changes in the phosphorylation levels of these proteins can lead to alterations in the cellular processes they regulate .
Biochemical Pathways
The primary biochemical pathways affected by N-Feruloyloctopamine are those regulated by Akt and p38 MAPK . These pathways play critical roles in cellular processes such as cell growth, cell cycle progression, and cell survival . By modulating the activity of Akt and p38 MAPK, N-Feruloyloctopamine can influence these pathways and their downstream effects .
Pharmacokinetics
It is known that n-feruloyloctopamine is relatively stable, but may decompose under extreme acidic or alkaline conditions . It has low solubility in water, but dissolves better in organic solvents such as ethanol and dimethyl sulfoxide . These properties may impact the bioavailability of N-Feruloyloctopamine.
Result of Action
The molecular and cellular effects of N-Feruloyloctopamine’s action are largely tied to its modulation of Akt and p38 MAPK activity. By decreasing the phosphorylation levels of these proteins, N-Feruloyloctopamine can influence various cellular processes regulated by these proteins, potentially leading to changes in cell growth, cell cycle progression, and cell survival .
Action Environment
The action, efficacy, and stability of N-Feruloyloctopamine can be influenced by various environmental factors. For instance, its stability may be compromised under extreme acidic or alkaline conditions . Additionally, its solubility and, consequently, its bioavailability and efficacy, can be affected by the presence of certain solvents .
Safety and Hazards
Future Directions
N-trans-Feruloyloctopamine might be used as a promising drug for HCC treatment . It might exacerbate HCC cell apoptosis by regulating BBC3, DDIT3, CDKN1A, and NOXA signals . The compound might be useful in the development of lead compounds for the prevention of neurodegenerative diseases, especially Alzheimer’s disease .
properties
IUPAC Name |
(E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-24-17-10-12(2-8-15(17)21)3-9-18(23)19-11-16(22)13-4-6-14(20)7-5-13/h2-10,16,20-22H,11H2,1H3,(H,19,23)/b9-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSCHQMOTSXAKB-YCRREMRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCC(C2=CC=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904229 | |
Record name | N-Trans-Feruloyloctopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-trans-Feruloyloctopamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032805 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-trans-Feruloyloctopamine | |
CAS RN |
66648-44-0 | |
Record name | N-trans-Feruloyloctopamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66648-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Trans-Feruloyloctopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-trans-Feruloyloctopamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032805 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 - 165 °C | |
Record name | N-trans-Feruloyloctopamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032805 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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